molecular formula C21H17ClN2O5 B12610225 5-Chloro-2-hydroxy-3-nitro-N-[3-(2-phenylethoxy)phenyl]benzamide CAS No. 648923-57-3

5-Chloro-2-hydroxy-3-nitro-N-[3-(2-phenylethoxy)phenyl]benzamide

Cat. No.: B12610225
CAS No.: 648923-57-3
M. Wt: 412.8 g/mol
InChI Key: YFMHJWXPVGOQAA-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-3-nitro-N-[3-(2-phenylethoxy)phenyl]benzamide is an aromatic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a complex structure with multiple functional groups, including a chloro, hydroxy, nitro, and phenylethoxy group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydroxy-3-nitro-N-[3-(2-phenylethoxy)phenyl]benzamide typically involves a multi-step process:

    Nitration: The starting material, 5-chloro-2-hydroxybenzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.

    Etherification: The nitrated product is then subjected to etherification with 3-(2-phenylethoxy)aniline in the presence of a suitable base, such as potassium carbonate, to form the desired benzamide derivative.

    Purification: The final product is purified using recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and reagent concentrations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, iron powder in acidic conditions, or other reducing agents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a suitable base or catalyst.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of various substituted benzamide derivatives.

Scientific Research Applications

5-Chloro-2-hydroxy-3-nitro-N-[3-(2-phenylethoxy)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.

    Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules and materials.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-3-nitro-N-[3-(2-phenylethoxy)phenyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-hydroxy-3-nitrobenzamide: Lacks the phenylethoxy group, resulting in different chemical properties and reactivity.

    2-Hydroxy-3-nitro-N-phenylbenzamide:

    5-Chloro-2-hydroxy-3-nitro-N-(2-phenylethyl)benzamide: Similar structure but with a different substitution pattern, leading to variations in chemical behavior.

Uniqueness

5-Chloro-2-hydroxy-3-nitro-N-[3-(2-phenylethoxy)phenyl]benzamide is unique due to the presence of the phenylethoxy group, which imparts distinct electronic and steric effects

Properties

CAS No.

648923-57-3

Molecular Formula

C21H17ClN2O5

Molecular Weight

412.8 g/mol

IUPAC Name

5-chloro-2-hydroxy-3-nitro-N-[3-(2-phenylethoxy)phenyl]benzamide

InChI

InChI=1S/C21H17ClN2O5/c22-15-11-18(20(25)19(12-15)24(27)28)21(26)23-16-7-4-8-17(13-16)29-10-9-14-5-2-1-3-6-14/h1-8,11-13,25H,9-10H2,(H,23,26)

InChI Key

YFMHJWXPVGOQAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=CC(=C2)NC(=O)C3=C(C(=CC(=C3)Cl)[N+](=O)[O-])O

Origin of Product

United States

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